molecular formula C17H16N2O4 B6574216 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1082387-69-6

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6574216
CAS No.: 1082387-69-6
M. Wt: 312.32 g/mol
InChI Key: DGCQOBHFPBUPQU-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and a benzofuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2,5-dimethoxyphenyl)benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its specific structural features, including the benzofuran moiety and the combination of amino and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-10-7-8-14(22-2)12(9-10)19-17(20)16-15(18)11-5-3-4-6-13(11)23-16/h3-9H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCQOBHFPBUPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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